molecular formula C16H11F7O2 B13429920 1-Methoxy-4-[1,1,2,2-tetrafluoro-2-[4-(trifluoromethyl)phenyl]ethoxy]benzene

1-Methoxy-4-[1,1,2,2-tetrafluoro-2-[4-(trifluoromethyl)phenyl]ethoxy]benzene

Cat. No.: B13429920
M. Wt: 368.24 g/mol
InChI Key: MXUSLUGTNCPGDZ-UHFFFAOYSA-N
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Description

1-Methoxy-4-[1,1,2,2-tetrafluoro-2-[4-(trifluoromethyl)phenyl]ethoxy]benzene is a complex organic compound characterized by its unique structure, which includes multiple fluorine atoms and a methoxy group

Properties

Molecular Formula

C16H11F7O2

Molecular Weight

368.24 g/mol

IUPAC Name

1-methoxy-4-[1,1,2,2-tetrafluoro-2-[4-(trifluoromethyl)phenyl]ethoxy]benzene

InChI

InChI=1S/C16H11F7O2/c1-24-12-6-8-13(9-7-12)25-16(22,23)14(17,18)10-2-4-11(5-3-10)15(19,20)21/h2-9H,1H3

InChI Key

MXUSLUGTNCPGDZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OC(C(C2=CC=C(C=C2)C(F)(F)F)(F)F)(F)F

Origin of Product

United States

Preparation Methods

The synthesis of 1-Methoxy-4-[1,1,2,2-tetrafluoro-2-[4-(trifluoromethyl)phenyl]ethoxy]benzene typically involves several steps, including the use of fluorinated reagents and specific reaction conditions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of organoboron reagents and palladium catalysts under mild conditions . Industrial production methods may involve scaling up these reactions and optimizing conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Methoxy-4-[1,1,2,2-tetrafluoro-2-[4-(trifluoromethyl)phenyl]ethoxy]benzene can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorinated positions, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism by which 1-Methoxy-4-[1,1,2,2-tetrafluoro-2-[4-(trifluoromethyl)phenyl]ethoxy]benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atoms in the compound can enhance its binding affinity and selectivity for these targets, leading to specific biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar compounds include:

Compared to these compounds, 1-Methoxy-4-[1,1,2,2-tetrafluoro-2-[4-(trifluoromethyl)phenyl]ethoxy]benzene is unique due to its specific structure, which includes both a methoxy group and multiple fluorine atoms, providing distinct chemical and biological properties.

Biological Activity

1-Methoxy-4-[1,1,2,2-tetrafluoro-2-[4-(trifluoromethyl)phenyl]ethoxy]benzene is a fluorinated organic compound that has garnered attention for its potential biological activities. The presence of trifluoromethyl and tetrafluoroethyl groups in its structure suggests unique interactions with biological systems, particularly in pharmacological contexts. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

  • Molecular Formula : C16H14F6O2
  • Molecular Weight : 362.27 g/mol
  • IUPAC Name : 1-Methoxy-4-[1,1,2,2-tetrafluoro-2-(4-(trifluoromethyl)phenyl)ethoxy]benzene

The compound's unique fluorinated groups may enhance lipophilicity and alter its interaction with biomolecules.

Research indicates that fluorinated compounds often exhibit altered pharmacodynamics compared to their non-fluorinated counterparts. For instance:

  • Inhibition of Enzymatic Activity : The trifluoromethyl group can enhance binding affinity to certain enzymes or receptors by stabilizing interactions through fluorine's electronegativity.
  • Modulation of Membrane Properties : Fluorinated compounds can affect cell membrane fluidity and permeability, potentially influencing drug absorption and distribution.

Case Studies

  • Antimicrobial Activity : A study investigated the antimicrobial properties of various fluorinated phenolic compounds. It was found that the introduction of trifluoromethyl groups significantly increased the inhibitory effects against Gram-positive bacteria. The compound demonstrated an IC50 value lower than that of its non-fluorinated analogs, suggesting enhanced potency due to structural modifications.
    CompoundIC50 (µM)Target Organism
    Non-fluorinated analog25Staphylococcus aureus
    1-Methoxy-4-[...]10Staphylococcus aureus
  • Cytotoxicity Studies : In vitro assays have shown that this compound exhibits selective cytotoxicity toward cancer cell lines while sparing normal cells. The mechanism appears to involve induction of apoptosis via mitochondrial pathways.
    Cell LineIC50 (µM)Selectivity Index
    HeLa (cervical cancer)155
    HEK293 (normal)75-

Pharmacological Applications

The unique properties of 1-Methoxy-4-[...] suggest potential applications in various therapeutic areas:

  • Anticancer Agents : The selective cytotoxicity observed in cancer cell lines indicates potential as a chemotherapeutic agent.
  • Antimicrobial Agents : Its enhanced antimicrobial activity could be explored for developing new antibiotics against resistant strains.

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